Minigastrin

CCK2 Receptor Targeting Biodistribution Radiopharmaceutical Dosimetry

Minigastrin (CAS 70706-59-1, Gastrin-14) is a 14-amino acid CCK2/gastrin receptor agonist essential for radiopharmaceutical targeting of neuroendocrine tumors. The pentaglutamic acid (EEEEE) motif critically determines tumor uptake, renal retention, and metabolic stability. Generic substitution among analogs is scientifically invalid: intact penta-Glu analogs exhibit ~3-fold higher tumor uptake but ~20-fold higher kidney retention versus des-Glu derivatives. For translational oncology, request CP04 or PP-F11N kit formulations for validated SPECT/PET imaging and ¹⁷⁷Lu PRRT applications. Compound-specific procurement ensures reproducible receptor affinity, biodistribution, and therapeutic index.

Molecular Formula C85H109N17O27S
Molecular Weight 1832.9 g/mol
CAS No. 70706-59-1
Cat. No. B10822521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMinigastrin
CAS70706-59-1
Molecular FormulaC85H109N17O27S
Molecular Weight1832.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)N
InChIInChI=1S/C85H109N17O27S/c1-43(2)34-62(101-75(119)52(86)37-47-40-88-53-16-10-8-14-50(47)53)83(127)97-59(26-31-71(113)114)81(125)96-58(25-30-70(111)112)80(124)95-57(24-29-69(109)110)79(123)94-56(23-28-68(107)108)78(122)93-55(22-27-67(105)106)77(121)91-44(3)74(118)100-63(36-46-18-20-49(103)21-19-46)76(120)90-42-66(104)92-64(38-48-41-89-54-17-11-9-15-51(48)54)84(128)98-60(32-33-130-4)82(126)102-65(39-72(115)116)85(129)99-61(73(87)117)35-45-12-6-5-7-13-45/h5-21,40-41,43-44,52,55-65,88-89,103H,22-39,42,86H2,1-4H3,(H2,87,117)(H,90,120)(H,91,121)(H,92,104)(H,93,122)(H,94,123)(H,95,124)(H,96,125)(H,97,127)(H,98,128)(H,99,129)(H,100,118)(H,101,119)(H,102,126)(H,105,106)(H,107,108)(H,109,110)(H,111,112)(H,113,114)(H,115,116)/t44-,52-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-/m0/s1
InChIKeySSBRJDBGIVUNDK-QOGDCIHTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Minigastrin (CAS 70706-59-1) for CCK2/Gastrin Receptor Targeting: Core Identity and Biochemical Profile


Minigastrin (Gastrin-14) is a 14-amino acid C-terminal fragment of the gastrointestinal hormone gastrin, characterized by the sequence LEEEEEAYGWMDF-NH₂ [1]. It functions as a potent agonist of the cholecystokinin-2 (CCK2)/gastrin receptor, a G-protein coupled receptor overexpressed in various neuroendocrine tumors including medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), and gastroenteropancreatic neuroendocrine tumors [2]. The peptide contains a pentaglutamic acid sequence (EEEEE) that critically influences receptor binding kinetics and plays a central role in the renal reuptake mechanism—a key determinant of the compound's pharmacokinetic and biodistribution profile [3]. Minigastrin and its synthetic analogs serve as targeting vectors for radiopharmaceutical applications, where conjugation with macrocyclic chelators (e.g., DOTA, NOTA, NODAGA) enables labeling with diagnostic (⁶⁸Ga, ¹¹¹In, ⁶⁴Cu) or therapeutic (¹⁷⁷Lu, ⁹⁰Y, ²²⁵Ac) radionuclides [4].

Why Minigastrin Analogs Cannot Be Arbitrarily Substituted: Critical Differentiation in CCK2 Receptor Targeting


Generic substitution among minigastrin analogs is not scientifically valid due to profound, sequence-dependent variations in tumor uptake, kidney retention, and metabolic stability. The presence or absence of the pentaglutamic acid (penta-Glu) sequence is a principal determinant of both therapeutic efficacy and dose-limiting renal toxicity [1]. Analogs retaining the full penta-Glu sequence exhibit tumor uptake that is approximately 3-fold higher than des-Glu derivatives, but at the cost of 20-fold higher kidney retention—a trade-off that directly impacts therapeutic index [2]. Furthermore, the stereochemistry of N-terminal amino acid spacers and the choice of chelator-conjugate significantly alter enzymatic stability and in vivo pharmacokinetics, rendering even structurally similar analogs non-interchangeable in radiopharmaceutical protocols [3]. These sequence-specific effects preclude simple one-to-one substitution and necessitate compound-specific validation for any intended imaging or therapeutic application.

Minigastrin Quantitative Differential Evidence: Head-to-Head Performance vs. Key Comparators


Tumor Uptake and Kidney Retention Trade-Off: Minigastrin Analogs with vs. without Pentaglutamic Acid Sequence

Minigastrin analogs containing the pentaglutamic acid sequence demonstrate substantially higher tumor uptake compared to analogs lacking this motif, but this benefit is accompanied by markedly increased renal retention. In a comparative biodistribution study of ¹¹¹In-labeled gastrin/CCK2 peptides in AR42J tumor-bearing mice, linear minigastrin peptides MG0 and sargastrin (containing penta-Glu) achieved tumor uptake exceeding 48% ID/g at 1-4 h post-injection, while CCK-based analogs displayed only ~2.5% ID/g tumor uptake [1]. In a separate systematic library screen, deletion of the pentaglutamate sequence reduced tumor uptake by a factor of 3 but decreased kidney uptake by a factor of 20—a critical differentiation for therapeutic index optimization [2].

CCK2 Receptor Targeting Biodistribution Radiopharmaceutical Dosimetry

Receptor Binding Affinity: DOTA-Minigastrin PP-F11 vs. Alternative Chelator-Conjugates

The minigastrin analog PP-F11 conjugated with macrocyclic chelators DOTA, NOTA, and NODAGA and labeled with ⁶⁸Ga, ⁶⁴Cu, or ¹¹¹In demonstrates consistently high CCK2 receptor affinity in the low nanomolar range. Competitive binding assays on CCK2 receptor-expressing cells yielded IC₅₀ values ranging from 0.79 to 1.51 nM across all chelator-radionuclide combinations [1]. In contrast, radiohybrid-based minigastrin analogs incorporating SiFA-ipa moieties displayed elevated IC₅₀ values (significantly >20 nM) and 3- to 5-fold reduced affinity compared to DOTA-containing counterparts [2].

CCK2 Receptor Affinity Radiometal Chelation PET/SPECT Imaging

Metabolic Stability: DOTA-Ilegastrin vs. DOTA-Minigastrin-11 in Plasma

Comparative plasma stability assessment reveals that DOTA-ilegastrin exhibits superior resistance to enzymatic degradation relative to DOTA-minigastrin-11. While DOTA-minigastrin-11 demonstrates lower kidney uptake than MG0 derivatives, this advantage is offset by higher metabolic instability [1]. The stereochemistry of N-terminal amino acid spacers directly influences enzymatic stability, with D-amino acid substitutions conferring enhanced resistance to proteolysis [2].

Peptide Stability Enzymatic Degradation Pharmacokinetics

Clinical Translation Readiness: ¹¹¹In-CP04 (DOTA-Minigastrin Analog) Kit Formulation vs. Non-Stabilized Minigastrin Precursors

The minigastrin analog CP04 (DOTA-(DGlu)₆-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂) was selected from a concerted preclinical screening of multiple minigastrin analogs for clinical translation in medullary thyroid carcinoma (MTC) patients [1]. A pharmaceutical freeze-dried kit formulation for ¹¹¹In labeling was developed and demonstrated: radiochemical purity (RCP) >94% after radiolabeling with 200-250 MBq ¹¹¹InCl₃ at 90°C for 15 min; kit stability >6 months at +5°C and +25°C; and radiolabeled product stability >4 h at +25°C [1]. In contrast, earlier minigastrin analogs such as DTPA-MG0 and HYNIC-MG0 exhibited high kidney uptake and required further optimization before clinical consideration [2].

Radiopharmaceutical Kit Clinical-Grade Formulation Medullary Thyroid Carcinoma

Kidney Uptake Reduction via Pentaglutamic Acid Sequence Optimization: (d-Glu)₆ vs. Aliphatic Linker and Shorter Glu Repeats

Systematic substitution of the pentaglutamic acid sequence in minigastrin analogs reveals a clear rank-order of in vitro and in vivo performance. In a head-to-head comparison of ¹⁷⁷Lu-labeled DOTA-minigastrin derivatives, the lead compound PP-F11N containing six D-Glu residues ((d-Glu)₆) demonstrated the highest levels of in vitro internalization into MZ-CRC1 cells, in vivo tumor uptake, and human blood plasma stability [1]. The performance ranking was: aliphatic linker < three d-Glu < (β³-Glu)₄ < (d-Glu)₆, demonstrating that anionic charge density and linker length directly correlate with improved biological behavior [1].

Renal Retention Linker Optimization Structure-Activity Relationship

Comparison of Minigastrin Analogs in Preclinical Pharmacokinetics: MG11, MG45, MG47, MG48

A comparative preclinical evaluation of four ¹¹¹In-labeled DOTA-minigastrin analogs (MG11, MG45, MG47, MG48) in AR42J cell binding assays and normal rat pharmacokinetics revealed that all analogs exhibited similar, relatively rapid internalization into CCK-2 receptor-bearing cells [1]. Binding to CCK-2 receptors was saturable for all agents, but differences in receptor affinity were observed [1]. Biodistribution studies in rats showed rapid blood clearance, predominantly renal elimination, and saturable uptake in CCK-2 receptor-positive stomach tissue [1]. Notably, higher kidney accumulation was only found for ¹¹¹In-DOTA-minigastrin 48, while MG47 and MG11 emerged as the most promising candidates for further development [1].

Minigastrin Variants Pharmacokinetics Preclinical Screening

Minigastrin Optimal Application Scenarios: Where Differentiated Performance Drives Scientific and Procurement Decisions


Clinical Diagnostic Imaging of Medullary Thyroid Carcinoma (MTC) with ¹¹¹In-CP04

Procurement of CP04 (DOTA-(DGlu)₆-minigastrin) in kit formulation for ¹¹¹In labeling is indicated for multi-center clinical trials and routine diagnostic SPECT imaging of CCK2 receptor-positive medullary thyroid carcinoma [1]. CP04 was selected from a concerted preclinical screening of multiple minigastrin analogs based on high stability, receptor affinity, specific tumor uptake, and low kidney retention in animal models [1]. The availability of a validated, freeze-dried pharmaceutical kit with documented >6-month stability and >94% radiochemical purity enables reproducible clinical radiopharmacy compounding, distinguishing it from non-optimized minigastrin precursors that require extensive on-site optimization [1].

Targeted Radionuclide Therapy of CCK2R-Positive Tumors with ¹⁷⁷Lu-PP-F11N

PP-F11N (DOTA-(d-Glu)₆-Ala-Tyr-Gly-Trp-Nle-Asp-Phe-NH₂) represents a lead therapeutic minigastrin analog for ¹⁷⁷Lu labeling in peptide receptor radionuclide therapy (PRRT) of CCK2 receptor-expressing malignancies [1]. The (d-Glu)₆ linker architecture confers the highest in vitro internalization and in vivo tumor uptake among tested linker variants [1]. In preclinical xenograft models, ¹⁷⁷Lu-PP-F11N demonstrated significant tumor growth inhibition and survival benefit, which can be further enhanced by combination with mTORC1 inhibitors such as everolimus [2]. For procurement decisions in translational oncology research, PP-F11N offers a mechanistically validated vector with defined structure-activity relationships supporting therapeutic dose optimization [1].

High-Affinity PET Imaging of CCK2R-Positive Tumors Using ⁶⁸Ga-DOTA-PP-F11

For PET/CT imaging applications requiring high tumor-to-background contrast, ⁶⁸Ga-DOTA-PP-F11 provides sub-nanomolar CCK2 receptor affinity (IC₅₀ = 0.79–1.51 nM) and favorable biodistribution characteristics compared to ⁶⁴Cu-labeled alternatives [1]. In comparative biodistribution studies, ⁶⁸Ga- and ¹¹¹In-labeled PP-F11 demonstrated higher tumor-to-background ratios than ⁶⁴Cu-labeled peptides, which exhibited elevated liver uptake likely due to transchelation [1]. This performance differential directly informs radionuclide and chelator selection for preclinical and clinical PET imaging protocols targeting MTC, SCLC, and other CCK2R-overexpressing cancers [1].

Structure-Activity Relationship-Guided Analog Selection for Renal Toxicity Mitigation

In research and development programs aiming to optimize the therapeutic index of CCK2R-targeted radiopharmaceuticals, minigastrin analogs with defined pentaglutamic acid sequence modifications provide a rational basis for analog selection [1]. The rank-order of performance—aliphatic linker < three d-Glu < (β³-Glu)₄ < (d-Glu)₆—established through systematic SAR studies enables informed procurement of specific linker variants based on the intended application: (d-Glu)₆-containing analogs for maximal tumor targeting (imaging and therapy), des-penta-Glu variants for reduced renal retention (when tumor uptake can be sacrificed), and intermediate constructs for balanced biodistribution profiles [1]. This differentiation supports compound-specific acquisition rather than generic class-based substitution in radiopharmaceutical development workflows [2].

Technical Documentation Hub

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